3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Description
Significance of the N-Phenylbenzamide Moiety in Chemical Biology and Organic Synthesis Research
The N-phenylbenzamide core is a prevalent structural motif in a multitude of biologically active compounds. researchgate.net Its rigid, planar structure provides a robust scaffold for the spatial orientation of various functional groups, facilitating interactions with biological targets. In chemical biology, N-phenylbenzamide derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The amide linkage is a key feature, capable of participating in hydrogen bonding, which is crucial for molecular recognition processes within biological systems.
From the perspective of organic synthesis, the N-phenylbenzamide scaffold is readily accessible through well-established amidation reactions, such as the coupling of a benzoic acid derivative with an aniline (B41778). This synthetic tractability allows for the systematic modification of both the phenyl and benzoyl rings, enabling the exploration of structure-activity relationships (SAR). The introduction of substituents, such as the chlorine atom at the 3-position in the title compound, can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.
Conceptual Overview of Tetrazole Ring Systems in Medicinal Chemistry and Materials Science
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a unique and valuable functional group in both medicinal chemistry and materials science. nih.govnih.gov Its high nitrogen content and aromatic character impart a distinct set of physicochemical properties that have been exploited in various applications.
One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. researchgate.net Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties in a chemical compound. The tetrazole ring mimics the acidity and planar geometry of a carboxylic acid, with a comparable pKa value. researchgate.net This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, as tetrazoles are often less susceptible to in vivo reduction than carboxylic acids. researchgate.net
Furthermore, the tetrazole ring can also serve as a bioisosteric replacement for a cis-amide linkage, a conformation that is often important for the biological activity of peptides and peptidomimetics. researchgate.net By locking the geometry in a cis-like conformation, the tetrazole ring can help to pre-organize a molecule for optimal interaction with its biological target.
Academic Rationale for Investigating Hybrid Chemical Structures like 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
The academic rationale for the design and synthesis of hybrid structures such as this compound is rooted in the principle of molecular hybridization. This strategy aims to combine the desirable properties of two or more pharmacophores to create a new chemical entity with enhanced or novel activities.
In this specific case, the N-phenylbenzamide scaffold provides a proven framework with a history of biological relevance. The introduction of a 3-chloro substituent on the benzoyl ring is a common strategy to modulate the electronic properties and potentially enhance binding affinity to target proteins. The tetrazole moiety, appended to the phenyl ring of the aniline portion, serves as a bioisostere of a carboxylic acid. This substitution can improve metabolic stability and oral bioavailability.
The investigation of such a hybrid molecule allows researchers to explore the potential for synergistic interactions between the two scaffolds. For instance, the tetrazole ring may anchor the molecule to a specific region of a biological target through ionic or hydrogen bonding interactions, while the N-phenylbenzamide core provides the appropriate orientation and additional binding contacts. The systematic study of such compounds contributes to a deeper understanding of SAR and informs the design of future therapeutic agents.
Historical Context of Related Benzamide (B126) and Tetrazole Derivatives in Fundamental Chemical Studies
The study of benzamide and tetrazole derivatives has a rich history in fundamental chemical research. Benzamides, as a class of compounds, have been extensively studied for their chemical reactivity and have served as foundational structures in the development of various synthetic methodologies.
The first tetrazole was synthesized in 1885 by the Swedish chemist J.A. Bladin. nih.gov Since their discovery, tetrazoles have been the subject of intense investigation due to their unique chemical properties and diverse reactivity. Early studies focused on understanding their synthesis, tautomerism, and electronic structure. Over time, the application of tetrazoles expanded into various fields, including their use as ligands in coordination chemistry and as high-energy-density materials. The recognition of their utility as carboxylic acid bioisosteres in the mid-20th century marked a significant turning point, leading to their widespread incorporation into medicinal chemistry programs.
The historical development of both benzamide and tetrazole chemistry provides the foundational knowledge upon which the design and investigation of hybrid molecules like this compound are built.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-3-1-2-10(8-11)14(21)17-12-4-6-13(7-5-12)20-9-16-18-19-20/h1-9H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJRZABKCLFNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro N 4 Tetrazol 1 Yl Phenyl Benzamide
Strategic Approaches to the Synthesis of the N-Phenylbenzamide Core Structure
The formation of the amide bond is a cornerstone of this synthesis, linking the substituted benzoyl group with the aniline-derived fragment. The robustness and high efficiency of amide bond formation reactions make this a common and reliable strategy.
Amide bond formation is a condensation reaction between a carboxylic acid and an amine. hepatochem.com Because the direct reaction requires high temperatures that can be detrimental to complex molecules, the carboxylic acid is typically "activated" to facilitate the reaction under milder conditions. luxembourg-bio.com This activation is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com
A wide array of coupling reagents has been developed to mediate this transformation efficiently. luxembourg-bio.com These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.comresearchgate.net The choice of reagent depends on factors such as the complexity of the substrates, desired reaction conditions, and the need to minimize side reactions like racemization, particularly in peptide synthesis. hepatochem.comluxembourg-bio.com Additives, such as 1-hydroxy-1H-benzotriazole (HOBt), are often used with carbodiimides to improve yields and reduce epimerization. luxembourg-bio.comresearchgate.net
Table 1: Common Coupling Agents for Amide Bond Formation
| Class | Reagent Name | Acronym | Typical By-products | Notes |
|---|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. luxembourg-bio.com |
| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | DIU is generally more soluble than DCU, simplifying purification. | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) derivative | By-product is easily removed during aqueous workup. | |
| Phosphonium Salts | Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Considered highly efficient for coupling secondary amines. researchgate.net | |
| Aminium/Uronium Salts | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | HBTU | Commonly used in solid-phase peptide synthesis. researchgate.net |
A direct and widely used method for synthesizing the N-phenylbenzamide core is the reaction between an aniline (B41778) derivative and a substituted benzoyl chloride. website-files.comuoanbar.edu.iq This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base, such as aqueous sodium hydroxide, to neutralize the hydrochloric acid (HCl) generated during the reaction. uoanbar.edu.iquomustansiriyah.edu.iqsarthaks.com
In the context of synthesizing 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide, the specific precursors would be 1-(4-aminophenyl)-1H-tetrazole and 3-chlorobenzoyl chloride. The amine group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. uoanbar.edu.iq The base not only neutralizes HCl but can also catalyze the reaction. uoanbar.edu.iq The product, being an amide, is often a solid that can be isolated by filtration after diluting the reaction mixture with water. uoanbar.edu.iquomustansiriyah.edu.iq
Table 2: Typical Conditions for Schotten-Baumann Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Key Steps |
|---|---|---|---|---|---|
| Aniline | Benzoyl Chloride | 10% Sodium Hydroxide (NaOH) | Water/Organic co-solvent (optional) | 15-20 minutes | Vigorous shaking, slow addition of benzoyl chloride. uoanbar.edu.iq |
Synthetic Pathways for the Introduction and Modification of Tetrazole Moieties
The tetrazole ring is a key functional group and is typically synthesized via cycloaddition reactions. nih.gov Its unique properties make it a common bioisostere for carboxylic acids in medicinal chemistry. acs.orgphmethods.net
The most common and direct method for forming a tetrazole ring is the [2+3] cycloaddition reaction between a nitrile (R-C≡N) and an azide (B81097), typically sodium azide (NaN₃) or hydrazoic acid (HN₃). nih.govacs.org This reaction forms a 5-substituted 1H-tetrazole. organic-chemistry.org The reaction often requires elevated temperatures and can be catalyzed by Brønsted or Lewis acids, such as zinc(II) chloride or ammonium (B1175870) chloride. organic-chemistry.orgnih.govyoutube.com The acid catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. organic-chemistry.orgnih.gov
The mechanism can proceed through a concerted cycloaddition or a stepwise pathway involving an initial nucleophilic attack of the azide on the nitrile, followed by cyclization. acs.orgnih.gov The presence of electron-withdrawing groups on the nitrile can enhance the reaction rate. nih.govnih.gov To synthesize the specific precursor 1-(4-aminophenyl)-1H-tetrazole, one might start with 4-aminobenzonitrile, form the 5-(4-aminophenyl)-1H-tetrazole, and then perform subsequent reactions. However, to achieve the N-1 substitution pattern seen in the target molecule, a different strategy is required, often involving a multicomponent reaction or starting with a substituted hydrazine. rsc.org
Alternative pathways to tetrazole derivatives exist, providing routes to different substitution patterns. One such method involves the cyclization of Schiff bases (imines). researchgate.netresearchgate.net Schiff bases, formed from the condensation of an amine and an aldehyde or ketone, can react with azides to form tetrazoles. researchgate.netekb.eg For instance, a hydrazone (a type of Schiff base) can be cyclized using sodium azide to yield a substituted tetrazole ring. researchgate.netekb.eg This method offers a versatile approach for synthesizing tetrazole derivatives from different starting materials. researchgate.net
Incorporating specific substituents on the tetrazole ring is crucial for tuning the molecule's properties. The substitution pattern is largely determined by the synthetic route and the starting materials.
5-Substituted Tetrazoles: As described previously, the reaction of a nitrile with an azide is the primary method for introducing a substituent at the C-5 position of the tetrazole ring. organic-chemistry.org The substituent is derived directly from the "R" group of the starting nitrile (R-C≡N). organic-chemistry.org
1-Substituted and 1,5-Disubstituted Tetrazoles: Achieving substitution on the nitrogen atoms of the tetrazole ring requires different strategies. One-pot multicomponent reactions involving an amine, an aldehyde (or triethyl orthoformate), and sodium azide can yield 1-substituted tetrazoles. rsc.org For 1,5-disubstituted tetrazoles, a common route is the [2+3] cycloaddition of an organic azide (R-N₃) with a nitrile (R'-C≡N). nih.gov
For the synthesis of 3-chloro-N-[4-(tetrazol-1-yl )phenyl]benzamide, the key intermediate is 1-(4-aminophenyl)-1H-tetrazole. A plausible synthesis for this intermediate involves reacting 4-nitroaniline (B120555) with triethyl orthoformate and sodium azide, followed by the reduction of the nitro group to an amine. This places the phenyl group at the N-1 position of the tetrazole, which can then undergo the amide coupling reaction.
Multi-Step Synthesis Design for this compound
The construction of this compound is typically achieved through a multi-step process that involves the formation of the amide bond as a key step. A common synthetic strategy involves the acylation of 4-(tetrazol-1-yl)aniline with 3-chlorobenzoyl chloride. The aniline precursor itself can be synthesized from p-phenylenediamine (B122844) through diazotization, followed by azidation and subsequent cyclization with an appropriate reagent to form the tetrazole ring.
The efficiency of the synthesis is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, and the specific reagents used.
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are frequently employed in amide bond formation and tetrazole synthesis. researchgate.net For instance, in the synthesis of related benzamide (B126) derivatives, solvents like dichloromethane (B109758) have been utilized for the acylation step. prepchem.com In the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, DMF was used as the solvent for the final nucleophilic aromatic substitution reaction. mdpi.com The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stabilization of transition states. researchgate.net
Reagent Selection and Reaction Conditions: The selection of coupling agents and bases is crucial for efficient amide bond formation. Reagents like phosphorus trichloride (B1173362) can be used to generate the acid chloride in situ for reaction with the amine. nih.gov In other cases, the pre-formed acid chloride is added to a solution of the amine in the presence of a base to neutralize the HCl byproduct. The reaction temperature is another critical parameter to control, with many acylation reactions being performed at low temperatures initially and then allowed to warm to room temperature. prepchem.com
The following table summarizes the impact of different solvents on the synthesis of tetrazole derivatives, highlighting the importance of solvent choice. researchgate.net
| Solvent | Polarity | Effect on Tetrazole Synthesis |
| Acetonitrile (B52724) | Polar aprotic | No product formation observed in some cases. |
| Tetrahydrofuran (THF) | Polar aprotic | Ineffective for certain cycloaddition reactions. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Can be ineffective and lead to multiple byproducts. |
| Dioxane | Nonpolar aprotic | Failed to produce the desired product in specific instances. |
| Ethyl acetate (B1210297) | Polar aprotic | Did not yield the desired product in some reactions. |
Achieving high purity of the final compound is essential for its characterization and any subsequent applications. Common purification techniques include recrystallization and column chromatography.
Recrystallization: This technique is widely used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. prepchem.com The choice of solvent is critical for successful recrystallization. For example, ethanol (B145695) has been used to obtain single crystals of 3-chloro-N-phenylbenzamide suitable for X-ray diffraction studies. nih.gov
Chromatography: Column chromatography is a versatile technique for separating and purifying compounds from a mixture. A stationary phase, such as silica (B1680970) gel, is packed into a column, and a mobile phase (solvent or solvent mixture) is passed through it. The components of the mixture separate based on their differential adsorption to the stationary phase. Flash chromatography, a variation of column chromatography that uses pressure to speed up the solvent flow, is often employed for efficient purification. nih.gov For instance, the purification of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide was achieved using flash chromatography with a gradient of ethyl acetate in hexanes. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Chloro N 4 Tetrazol 1 Yl Phenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural assignment of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide, confirming the precise arrangement and bonding of atoms. Techniques such as COSY, HSQC, and HMBC provide a complete picture of the molecular framework. science.gov
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is utilized to establish proton-proton coupling relationships within the molecule's distinct spin systems. For the 3-chlorobenzoyl moiety, correlations would be observed between adjacent aromatic protons. Similarly, the 1,4-disubstituted phenyl ring would exhibit correlations between its ortho- and meta-protons. The isolated nature of the tetrazole proton means it would not show any COSY correlations.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbon atoms. This technique allows for the definitive assignment of carbon signals in the ¹³C NMR spectrum by correlating them with their known proton chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which pieces together the entire molecular structure. Key HMBC correlations for this molecule would include:
A correlation from the amide N-H proton to the carbonyl carbon (C=O) of the benzoyl group, confirming the amide linkage.
Correlations from the protons on the phenyl ring adjacent to the amide nitrogen to the same carbonyl carbon.
Correlations from the protons on the phenyl ring to the carbon atoms of the tetrazole ring, confirming the phenyl-tetrazole linkage.
A correlation from the unique tetrazole proton to the carbon atoms within the tetrazole ring.
These combined techniques allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts and confirm the covalent structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Amide N-H | ~10.5 | - | C=O, Phenyl C1', Phenyl C4' |
| Tetrazole C5-H | ~9.3 | ~142 | Phenyl C4' |
| 3-chlorobenzoyl C2-H | ~8.0 | ~128 | C=O, C4, C6 |
| 3-chlorobenzoyl C4-H | ~7.6 | ~131 | C2, C6 |
| 3-chlorobenzoyl C5-H | ~7.5 | ~127 | C1, C3 |
| 3-chlorobenzoyl C6-H | ~7.9 | ~130 | C2, C4, C=O |
| Phenyl C2'/C6'-H | ~7.8 | ~122 | C4', Tetrazole C5 |
| Phenyl C3'/C5'-H | ~7.7 | ~121 | C1' |
| Amide C=O | - | ~165 | N/A |
| 3-chlorobenzoyl C1 | - | ~137 | C2-H, C6-H |
| 3-chlorobenzoyl C3 | - | ~134 | C2-H, C4-H |
| Phenyl C1' | - | ~139 | C2'/C6'-H |
| Phenyl C4' | - | ~133 | C3'/C5'-H |
Dynamic NMR Studies for Conformational Exchange and Rotational Barriers
The amide bond (C-N) in this compound possesses significant double bond character, leading to hindered rotation around this bond. This phenomenon gives rise to conformational isomers that can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net
At room temperature, the rotation around the amide bond may be slow enough on the NMR timescale to cause broadening of signals for protons near the bond, particularly those on the two aromatic rings. By acquiring a series of ¹H NMR spectra at varying temperatures, the rate of this conformational exchange can be determined.
As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals for the different conformations merge into a single broad peak. beilstein-journals.org From the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For similar aromatic amides, these barriers are typically in the range of 15-20 kcal/mol, indicating a substantial energy requirement for rotation. nsf.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a primary tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition of the molecule. For this compound (C₁₄H₁₀ClN₅O), the expected exact mass can be calculated. Electrospray ionization (ESI) in positive mode would likely produce the protonated molecule, [M+H]⁺. The measured mass from HRMS is typically expected to be within 5 ppm of the theoretical value, providing strong evidence for the molecular formula. mdpi.com
Table 2: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated m/z |
| C₁₄H₁₁ClN₅O | [M+H]⁺ | 299.0601 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure and bond strengths. nih.gov
A plausible fragmentation pathway for this compound would involve several key cleavages characteristic of its functional groups:
Loss of Nitrogen: Tetrazoles are known to readily lose a molecule of dinitrogen (N₂), a stable neutral loss of 28 Da. mdpi.com
Amide Bond Cleavage: The amide bond is a common site of fragmentation. Cleavage can result in the formation of the 3-chlorobenzoyl cation or the 4-(tetrazol-1-yl)aniline radical cation. researchgate.net
Table 3: Predicted MS/MS Fragmentation Pattern for [C₁₄H₁₀ClN₅O+H]⁺
| Precursor m/z | Proposed Fragment Structure | Fragment Formula | Fragment m/z | Neutral Loss |
| 299.06 | [M+H-N₂]⁺ | [C₁₄H₁₁ClN₃O]⁺ | 271.06 | N₂ |
| 299.06 | 3-chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139.00 | C₇H₇N₅ |
| 299.06 | 4-(tetrazol-1-yl)phenylaminyl cation | [C₇H₆N₅]⁺ | 160.06 | C₇H₄ClO |
| 139.00 | 3-chlorophenyl cation | [C₆H₄Cl]⁺ | 111.00 | CO |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu
Vibrational Band Assignments in IR Spectra
The IR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key structural components. The most informative regions of the spectrum would include signals for the amide group, the aromatic rings, and the tetrazole moiety. researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3350 - 3250 | Medium |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Amide | C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Amide | N-H Bend (Amide II) | 1550 - 1510 | Medium |
| Tetrazole | Ring Vibrations | 1200 - 900 | Medium |
| Aryl-Cl | C-Cl Stretch | 800 - 600 | Strong |
Elemental Analysis (CHNS/O) for Compositional Verification
Similarly, the elemental analysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, nitrogen, and sulfur, has not been reported in the available literature. This analysis is crucial for verifying the empirical formula (C₁₄H₁₀ClN₅O) and confirming the purity of the synthesized compound. Without experimental results to compare against the theoretical percentages, a compositional verification cannot be presented.
Theoretical and Computational Investigations of 3 Chloro N 4 Tetrazol 1 Yl Phenyl Benzamide
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations
In a hypothetical study, researchers would employ DFT methods, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine the most stable three-dimensional arrangement of atoms in the 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide molecule. This process, known as geometry optimization, finds the lowest energy conformation of the molecule. From this optimized structure, various thermodynamic and electronic properties could be calculated.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Following geometry optimization, FMO analysis would be conducted to understand the molecule's chemical reactivity and kinetic stability. This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity. The spatial distribution of these orbitals would also be visualized to predict sites susceptible to electrophilic and nucleophilic attack.
Electrostatic Potential Surface (EPS) Analysis for Molecular Recognition Insights
An EPS map would be generated to visualize the charge distribution across the molecule. This analysis is vital for understanding intermolecular interactions and molecular recognition processes, such as how the molecule might interact with a biological receptor. The map would show regions of negative potential (typically associated with electronegative atoms like oxygen and nitrogen) and positive potential (associated with hydrogen atoms).
Conformational Analysis and Potential Energy Surface Mapping
Exploring Stable Conformers via Computational Methods
The flexibility of the this compound molecule, particularly around the amide bond and the bonds connecting the phenyl rings to the amide and tetrazole groups, would be explored through conformational analysis. This would involve systematically rotating key dihedral angles and calculating the energy of each resulting conformation to identify stable, low-energy conformers.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Simulated Environments
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms, MD provides insights into the conformational flexibility, stability, and interactions of a compound like this compound within a simulated biological environment, such as an aqueous solution.
The accuracy of an MD simulation is highly dependent on the chosen parameters and the force field, which is a set of mathematical functions and parameters that describe the potential energy of the atoms in the system. For a small organic molecule like this compound, generalized force fields are commonly employed.
Key considerations for setting up an MD simulation for this compound would include:
Force Field: The selection of a suitable force field is critical. Commonly used force fields for drug-like small molecules include the Generalized AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF). nih.govnih.govacs.org These are designed to be compatible with larger biomolecular force fields (AMBER and CHARMM, respectively), which is crucial if simulations of the ligand interacting with a protein are intended. nih.govgithub.comambermd.org
Solvent Model: The molecule would typically be solvated in a periodic box of water molecules to mimic physiological conditions. Explicit water models like TIP3P are often used in conjunction with these force fields. researchgate.net
System Neutralization: Ions (e.g., Na+ or Cl-) are added to the system to neutralize the net charge.
Simulation Protocol: The simulation protocol involves several steps:
Energy Minimization: The initial system is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to ensure the solvent molecules are properly distributed around the solute. This is done in stages, often with restraints on the solute that are gradually released.
Production Run: After equilibration, the production simulation is run for a specific duration (typically nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies) are collected for analysis.
Table 1: Typical Parameters for MD Simulation
| Parameter | Typical Value/Selection | Purpose |
| Force Field | GAFF2, CGenFF | Describes the potential energy and forces between atoms. nih.govambermd.org |
| Software | AMBER, GROMACS, CHARMM | Executes the MD simulation algorithms. researchgate.net |
| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules in the environment. researchgate.net |
| Box Type | Cubic or Rectangular Periodic Box | Simulates a continuous system to avoid edge effects. |
| Temperature | 300 K (27°C) | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Time Step | 2 femtoseconds (fs) | The interval between calculations in the simulation. researchgate.net |
| Simulation Length | 10s to 100s of nanoseconds (ns) | Duration of the production simulation for data collection. researchgate.netmdpi.com |
Once the MD simulation is complete, the resulting trajectory is analyzed to understand the behavior of this compound.
Solvent Interactions: The interactions between the solute and the surrounding water molecules are crucial for understanding its solubility and behavior. The tetrazole ring, with its multiple nitrogen atoms, and the amide group's oxygen and hydrogen are capable of forming hydrogen bonds with water. nih.govacs.org Analysis of the radial distribution function (RDF) can quantify the probability of finding water molecules at a certain distance from these specific atoms, providing a detailed picture of the solvation shell and the strength of these interactions.
Molecular Docking and Binding Site Predictions (Non-Clinical Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a compound like this compound to a hypothetical biological target. nih.gov
Given the structural motifs in this compound, several classes of proteins could be selected as hypothetical targets for docking studies. The benzamide (B126) scaffold is present in many enzyme inhibitors, and the tetrazole group is often used as a bioisostere for a carboxylic acid, known to interact with various receptors. acs.orgresearchgate.net
Hypothetical Targets:
Kinases: Many kinase inhibitors feature a central amide or benzamide core.
Proteases: The functional groups could potentially interact with active site residues of proteases.
G-protein coupled receptors (GPCRs): The aromatic and heterocyclic rings could form key interactions in the binding pockets of GPCRs.
Docking Methodologies: The process begins with preparing the 3D structures of both the ligand and the target protein. The ligand's structure is energy-minimized. For the protein, a binding site (or "pocket") is identified. Docking algorithms then sample a large number of possible orientations of the ligand within this site. nih.gov
Rigid Docking: The simplest approach, where both the ligand and receptor are treated as rigid bodies.
Flexible Ligand Docking: The ligand is allowed to have conformational flexibility, while the receptor remains rigid. This is the most common approach.
Induced-Fit Docking (IFD): A more advanced method where the protein's binding site residues are also allowed to move and adapt to the ligand, providing a more realistic model of the binding event.
After docking, the resulting poses (orientations) are "scored" based on how favorable their predicted interactions are. The top-scoring poses are then analyzed to understand the specific molecular interactions that stabilize the ligand-receptor complex. youtube.com
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring and the oxygen and N-H group of the amide are potential hydrogen bond donors and acceptors. nih.govacs.org These can form crucial interactions with polar amino acid residues (e.g., Arginine, Asparagine, Glutamine) in a protein's active site. researchgate.netnih.gov
Hydrophobic Interactions: The chlorophenyl and phenyl rings are hydrophobic and can interact favorably with nonpolar amino acid residues like Leucine, Isoleucine, and Phenylalanine in the binding pocket. mdpi.comresearchgate.netnih.gov
π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids such as Phenylalanine, Tyrosine, or Tryptophan, which is another important stabilizing interaction. nih.gov
Table 2: Potential Intermolecular Contacts in a Hypothetical Binding Site
| Interaction Type | Potential Groups on Ligand | Potential Interacting Protein Residues |
| Hydrogen Bond | Tetrazole Nitrogens, Amide N-H, Amide C=O | Serine, Threonine, Aspartate, Glutamate, Arginine |
| Hydrophobic | Chlorophenyl Ring, Phenyl Ring | Leucine, Valine, Isoleucine, Alanine, Phenylalanine |
| π-π Stacking | Chlorophenyl Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.orgpharmiweb.com If docking studies suggest that this compound binds favorably to a hypothetical target, this compound can then be used as a template in a virtual screening campaign.
Structure-Based Virtual Screening (SBVS): In this approach, a library containing thousands or millions of compounds is docked into the same binding site of the target protein. nih.govacs.orgmdpi.com The compounds are ranked based on their docking scores, and the top-ranked "hits" are selected for further investigation. This method can identify novel chemical scaffolds that are structurally different from the initial compound but fit the same pocket. acs.orgnih.gov
Ligand-Based Virtual Screening (LBVS): If the protein structure is unknown, the structure of an active molecule like 3-chloro-N-[4-(tetrazol-yl)phenyl]benzamide can be used as a template. acs.orgmdpi.com The screening process then searches a database for other molecules that have a similar shape or similar chemical features (a technique known as pharmacophore modeling). wikipedia.org This approach identifies molecules that are likely to bind to the target because they share key features with a known active compound.
These screening methods allow for the rapid and cost-effective evaluation of vast chemical spaces, prioritizing a smaller, more manageable number of compounds for potential synthesis and experimental testing. wikipedia.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Non-Clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are predicated on the principle that the structural and electronic properties of a molecule dictate its behavior. mdpi.com For a compound like this compound, which possesses distinct chloro, benzamide, and tetrazole moieties, QSAR and QSPR studies can provide valuable insights into the molecular features that influence its in vitro activity or properties such as solubility and lipophilicity. nih.govnih.gov The development of these models involves calculating molecular descriptors, selecting the most relevant ones, and then creating and validating a statistical relationship. researchgate.net
The initial step in building a QSAR or QSPR model for this compound and its analogues involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized into several classes:
Constitutional Descriptors: These are the simplest descriptors, reflecting the basic molecular composition and connectivity. For this compound, this would include molecular weight, atom counts, and bond counts.
Topological Descriptors: These indices describe the atomic connectivity within the molecule, such as branching and shape.
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information about the electronic properties of the molecule. nih.gov Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential charges on individual atoms. chalcogen.ro These are crucial for understanding potential electronic interactions. nih.gov
Physicochemical Descriptors: These relate to the compound's bulk properties. For instance, the octanol-water partition coefficient (logP) is a critical descriptor for hydrophobicity, while molar refractivity (MR) relates to the molecule's volume and polarizability, indicating potential steric interactions. nih.govresearchgate.net
Once a large pool of descriptors is calculated for a series of compounds related to this compound, a crucial selection process is undertaken. The goal is to identify a small subset of descriptors that are highly correlated with the activity or property of interest but are not highly correlated with each other. This process, often aided by statistical techniques like genetic function approximation, helps to avoid overfitting and creates a more robust and interpretable model. researchgate.netigi-global.com
Table 1: Representative Molecular Descriptors for QSAR/QSPR Analysis
This table illustrates the types of descriptors that would be calculated for a series of compounds in a hypothetical study involving this compound.
| Descriptor Class | Descriptor Example | Description | Relevance |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences size-related properties and transport. |
| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water. | Measures the hydrophobicity of the molecule. nih.gov |
| Physicochemical | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Relates to molecular volume and steric effects. nih.gov |
| Electronic | Dipole Moment | A measure of the separation of positive and negative electrical charges. | Indicates the overall polarity of the molecule. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. chalcogen.ro |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. chalcogen.ro |
| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts transport properties like membrane penetration. |
Following the selection of relevant descriptors, a mathematical equation is developed to link these descriptors to the observed in vitro activity (e.g., IC₅₀ values for enzyme inhibition) or a specific physicochemical property. igi-global.com A common method for this is Multiple Linear Regression (MLR), which generates a linear equation showing how each descriptor contributes to the predicted value. researchgate.net
For a hypothetical series of N-[4-(tetrazol-1-yl)phenyl]benzamide analogues, an MLR-based QSAR equation might take the following form:
pIC₅₀ = β₀ + β₁(LogP) - β₂(LUMO) + β₃(MR) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the weighting of each descriptor's contribution.
The developed model's reliability and predictive power must be rigorously validated. nih.gov This is achieved through several statistical metrics:
Coefficient of determination (r²): This value indicates how well the model fits the training data, with values closer to 1.0 suggesting a better fit. researchgate.net
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability. A high q² value indicates that the model is not overly dependent on any single compound in the training set. unair.ac.id
External Validation: The model's true predictive ability is tested using a set of compounds (the test set) that were not used in its development. The predicted values for the test set are compared to their experimental values to calculate a predictive r² (r²_pred). igi-global.com A high r²_pred is a strong indicator of a useful predictive model. researchgate.net
For instance, QSAR studies on structurally similar N-phenylbenzamides have shown that descriptors related to electrostatic fields are important for activity against certain targets, while hydrophobic and steric fields are crucial for others. nih.gov Similarly, QSPR models for tetrazole derivatives have been developed to predict properties like toxicity, demonstrating the broad applicability of these computational methods. nih.gov
Table 2: Hypothetical Statistical Validation of a QSAR Model
This table presents example statistical parameters that would be used to validate a QSAR model for a series of benzamide derivatives.
| Statistical Parameter | Symbol | Acceptable Value | Description |
| Coefficient of Determination | r² | > 0.6 | Measures the goodness of fit for the training set data. researchgate.net |
| Cross-validated Correlation Coefficient | q² | > 0.5 | Assesses the internal predictive ability and robustness of the model. unair.ac.id |
| Predicted Correlation Coefficient | r²_pred | > 0.5 | Evaluates the model's ability to predict the activity of an external test set. igi-global.com |
| F-test value | F | High value | Indicates the statistical significance of the overall regression model. |
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data for the compound This compound that would allow for the creation of an article corresponding to the detailed outline provided.
The requested sections and subsections, such as "Enzyme Modulation Mechanisms," "Receptor Binding Studies," "Protein-Ligand Interaction by Biophysical Techniques," and "Cellular Mechanism of Action Studies," require specific, non-clinical experimental data (e.g., kinetic analyses, binding affinities, calorimetric data, cellular uptake measurements) that have not been published for this particular molecule.
While research exists for structurally analogous compounds, such as those containing a triazole instead of a tetrazole moiety or different substitution patterns on the phenyl rings, the strict requirement to focus solely on this compound prevents the inclusion of that information.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure without the necessary foundational research findings.
Molecular Interactions and Mechanistic Studies of 3 Chloro N 4 Tetrazol 1 Yl Phenyl Benzamide at a Fundamental Level
Cellular Mechanism of Action Studies (Non-Clinical, Focusing on Molecular Pathways)
Impact on Specific Molecular Pathways: Gene Expression and Protein Level Analysis (in vitro cell-based assays focusing on molecular mechanisms)
There is currently no specific information in the public domain detailing the impact of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide on molecular pathways, including gene expression and protein level analysis from in vitro cell-based assays. While studies on structurally related compounds may offer speculative insights, direct experimental evidence for this compound is lacking.
Exploration of Non-Covalent Interactions with Biomolecules
The understanding of non-covalent interactions is crucial for elucidating the mechanism of action of any bioactive compound. nih.govtaylorandfrancis.commhmedical.com These interactions, though weaker than covalent bonds, collectively determine the binding affinity and selectivity of a molecule for its biological target. mhmedical.com For this compound, a theoretical examination of its structure suggests the potential for several types of non-covalent interactions.
Hydrogen Bonding and Hydrophobic Interactions
The benzamide (B126) linkage in the core structure of the compound provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govnih.gov Similarly, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. nih.govhw.ac.uk These features suggest that this compound could form hydrogen bonds with amino acid residues in a protein binding pocket. The phenyl rings and the chlorobenzyl group are hydrophobic and would likely engage in hydrophobic interactions with nonpolar regions of a target biomolecule.
Pi-Pi Stacking and Halogen Bonding Contributions to Binding
The two aromatic rings in this compound create opportunities for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov The presence of a chlorine atom on the benzamide ring also introduces the possibility of halogen bonding, an increasingly recognized non-covalent interaction where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site. taylorandfrancis.com The tetrazole ring itself can also participate in polar-π interactions. d-nb.info
Methodologies for Assessing Molecular Selectivity and Specificity In Vitro
The assessment of a compound's selectivity and specificity is a critical step in drug discovery to minimize off-target effects.
Off-Target Profiling Approaches in Defined Biochemical Systems
A standard approach to assess molecular selectivity is to screen the compound against a panel of known biological targets, such as receptors, enzymes, and ion channels. This off-target profiling can be performed using various biochemical assays, including radiometric binding assays, enzymatic activity assays, and fluorescence-based assays. However, no such off-target profiling data for this compound has been published.
Competitive Binding Assays for Ligand Selectivity Determination
Competitive binding assays are a common method to determine the selectivity of a ligand for its target. nih.gov In these assays, the ability of the test compound to displace a known labeled ligand from its binding site is measured. This allows for the determination of the compound's binding affinity (often expressed as Ki or IC50) for the target and, by comparing affinities for different targets, its selectivity. Specific competitive binding assay data for this compound is not available in the reviewed literature.
Structure Activity Relationship Sar Studies of 3 Chloro N 4 Tetrazol 1 Yl Phenyl Benzamide Derivatives: Academic Perspectives
Systematic Structural Modifications of the N-Phenylbenzamide Moiety and Their Effect on Molecular Interactions
The N-phenylbenzamide core serves as a versatile platform for structural modification. Studies have systematically altered both the benzoyl ring and the central phenyl bridge to probe their influence on molecular interactions and subsequent biological activity.
Substituent Effects on the Benzoyl Ring: Electronic and Steric Parameters
The nature and position of substituents on the benzoyl ring profoundly influence the activity of N-phenylbenzamide derivatives. Both electronic properties (electron-donating vs. electron-withdrawing) and steric factors play crucial roles.
Research on related N-phenylbenzamide scaffolds has demonstrated that the introduction of electron-withdrawing groups on the benzoyl ring can be advantageous for biological activity. researchgate.net For instance, in studies on antischistosomal N-phenylbenzamide analogs, compounds featuring strongly electron-withdrawing substituents such as trifluoromethyl (CF₃) and nitro (NO₂) groups exhibited enhanced potency. researchgate.net The presence of a chlorine atom, as in the parent compound, is a common feature in bioactive molecules, though in some contexts, its presence has been found to decrease anti-proliferative activity. Shifting the position of these substituents is also critical; a trifluoromethyl group at the meta position, for example, conferred greater activity than when placed at the para position. researchgate.net
Conversely, the effect of electron-donating groups appears to be context-dependent. In one study, the presence of methoxy (B1213986) groups led to inactivity. researchgate.net However, other research has shown that functionalization with electron-donating methoxy groups can enhance molecular conductance. rsc.org The fungicidal activity of some benzamide (B126) derivatives was found to be enhanced by an electron-donating group at the 4-position of a phenyl ring, coupled with electron-withdrawing groups at the 2- and 6-positions.
The steric bulk of substituents is another critical parameter. The introduction of bulky, non-polar groups on terminal rings has been shown to be beneficial for the antiplasmodial activity of certain 2-phenoxybenzamides. mdpi.com The interplay between electronic and steric properties dictates the molecule's ability to fit within a binding site and form key interactions. researchgate.net
| Analog Series | Substituent | Position | Electronic Effect | Observed Activity Change | Reference |
|---|---|---|---|---|---|
| Antischistosomal N-phenylbenzamides | -CF₃ | meta | Electron-withdrawing | Increased potency | researchgate.net |
| Antischistosomal N-phenylbenzamides | -CF₃ | para | Electron-withdrawing | Less potent than meta-CF₃ | researchgate.net |
| Antischistosomal N-phenylbenzamides | -NO₂ | para | Electron-withdrawing | Increased potency | researchgate.net |
| Antischistosomal N-phenylbenzamides | -OCH₃ | - | Electron-donating | Inactive | researchgate.net |
| Antiplasmodial 2-phenoxybenzamides | Bulky, non-polar groups | Terminal Nitrogen | - | Beneficial for activity | mdpi.com |
Modifications to the Phenyl Bridge: Positional Isomerism and Heteroatom Incorporation
Altering the central phenyl ring, or "phenyl bridge," provides another avenue for SAR exploration. Positional isomerism—moving substituents to different positions on this ring—can significantly impact activity. In a series of 2-phenoxybenzamide (B1622244) derivatives, shifting an N-Boc piperazinyl substituent from the para position to the meta position resulted in a significant change in antiplasmodial activity, with the meta derivative showing only moderate potency. mdpi.com This highlights that the spatial arrangement of functional groups is critical for optimal interaction with biological targets.
Exploration of the Tetrazole Ring System and its Contributions to Molecular Recognition
The tetrazole ring is a key pharmacophore in many therapeutic agents, largely due to its role as a bioisostere of the carboxylic acid group. researchgate.net Its unique physicochemical properties, including an acidic proton (pKa ≈ 4.9) and metabolic stability, make it an attractive moiety in drug design. drughunter.comnih.gov The high density of nitrogen atoms in the tetrazole ring allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which can enhance binding affinity to target receptors. researchgate.netnih.gov
Impact of Tetrazole Nitrogen Substitution on Binding Affinity
The tetrazole ring in 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide is a 1-substituted isomer. The position of substitution on the tetrazole ring (e.g., N1 vs. N2) is known to have a significant impact on the biological activity of molecules. The different isomers present distinct electronic distributions, steric profiles, and hydrogen-bonding patterns. For example, in a study of β-lactamase inhibitors, the inhibitory activity was dependent on the position of a carbamoyl (B1232498) group on the tetrazole ring, with the 2,5-regioisomer showing antibacterial activity while the 1,5-regioisomer did not. researchgate.net Similarly, for a series of cannabinoid type-2 receptor (CB2R) ligands, N1-substituted analogs behaved as agonists while N2-substituted analogs acted as inverse agonists, demonstrating a profound functional consequence of the nitrogen substitution pattern. rsc.org These findings underscore the importance of controlling the regiochemistry during synthesis to achieve the desired pharmacological effect, as different isomers can interact with the target protein in fundamentally different ways.
Bioisosteric Replacements for the Tetrazole Moiety and Their Mechanistic Implications
Given the tetrazole ring's function as a carboxylic acid mimic, a common SAR strategy involves replacing it with other acidic bioisosteres to fine-tune a compound's properties. researchgate.net While tetrazoles are comparable to carboxylic acids in acidity, they are generally more lipophilic and metabolically stable. drughunter.comresearchgate.net However, the strong hydrogen bonds formed by tetrazoles can lead to high desolvation energies, which may negatively impact membrane permeability. drughunter.com
To address this, researchers have explored less acidic heterocyclic bioisosteres. For instance, in the development of angiotensin II (AT1) receptor antagonists, replacing the tetrazole moiety with 5-oxo-1,2,4-oxadiazole or 5-oxo-1,2,4-thiadiazole (pKa ~ 6-7) resulted in compounds with enhanced oral bioavailability while maintaining high potency. drughunter.com In other studies, replacing a tetrazole with bioisosteres like 5-oxo-1,2,4-oxadiazole led to a dramatic decrease in binding affinity, indicating the tetrazole was optimal for that specific target. nih.gov Acylsulfonamides have also been investigated as tetrazole surrogates, in some cases demonstrating similar or even better binding affinities compared to the corresponding carboxylic acid or tetrazole analogs. rsc.org The choice of bioisostere has significant mechanistic implications, as it alters not only acidity and lipophilicity but also the geometry and vectoral presentation of hydrogen bond donors and acceptors. cambridgemedchemconsulting.com
| Moiety | Approximate pKa | General Properties | Mechanistic Implications | Reference |
|---|---|---|---|---|
| Carboxylic Acid | ~4.2 - 4.5 | Planar, acidic, metabolically labile. | Forms strong H-bonds; potential for metabolic liabilities (e.g., acyl glucuronides). | drughunter.comcambridgemedchemconsulting.com |
| 1H-Tetrazole | ~4.5 - 4.9 | Planar, acidic, metabolically stable, more lipophilic than COOH. | Forms strong H-bonds, potentially increasing affinity but reducing permeability. H-bond environment extends further from the core molecule than COOH. | drughunter.comcambridgemedchemconsulting.com |
| Acylsulfonamide | Comparable to COOH | Non-planar, acidic. | Can display similar or better binding affinity by engaging key receptor residues. | rsc.org |
| 5-oxo-1,2,4-oxadiazole | ~6 - 7 | Planar, less acidic, more lipophilic than tetrazole. | Reduced acidity can improve oral bioavailability and membrane permeability. | drughunter.com |
| 1-Hydroxypyrazole | Higher than tetrazole | - | Higher pKa can lead to more efficient tissue permeation. | cambridgemedchemconsulting.com |
Linker Length and Flexibility Optimization in Analogs
In complex molecules derived from the this compound scaffold, where different pharmacophores may be joined by a linker, the nature of this linker is a critical determinant of biological activity. nih.gov The length, rigidity, and chemical composition of the linker control the spatial orientation of the connected fragments, directly impacting their ability to bind simultaneously and effectively to a target. nih.gov
The optimization of linker length is crucial for achieving the optimal distance between interacting moieties. nih.gov Both excessively short and long linkers can be detrimental. A short linker may introduce strain or prevent the fragments from reaching their respective binding pockets, while an overly long linker can increase conformational flexibility, leading to an entropic penalty upon binding. researchgate.net Studies have shown that systematic variation of linker length, for example by adding ethylene (B1197577) glycol or alkyl units, is a key strategy for enhancing binding avidity. nih.gov
Conformational Effects of Varying Linker Architectures
In a broader context of benzamide derivatives, the nature of the linker architecture significantly impacts biological activity. For instance, in a series of benzodioxane-benzamides, the linker acts as a spacer to properly orient the key pharmacophoric groups. The flexibility or rigidity of the linker can lead to different binding modes. Studies on bifacial benzamide-based foldamers have shown that variations in the linker and substitution patterns can lead to conformations that mimic secondary protein structures like α-helices. This highlights the importance of the linker in pre-organizing the molecule for target binding. For this compound derivatives, modifications to the amide linker, such as introducing alkyl chains or other functional groups, would be expected to alter the conformational landscape, potentially leading to significant changes in in vitro activity.
Topological Descriptors and Their Correlation with In Vitro Activity
Topological descriptors are numerical values that quantify the topology of a molecule, including its size, shape, branching, and connectivity. These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies as they can be correlated with biological activity. For a molecule like this compound, various topological indices could be calculated and correlated with its in vitro activity.
Examples of relevant topological descriptors include:
Molecular Connectivity Indices (e.g., Chi indices): These describe the degree of branching and connectivity within the molecule.
Wiener Index: This index is based on the distances between all pairs of atoms in the molecule and is related to molecular size.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that has been shown to correlate well with drug transport properties and receptor binding. nih.gov
In a study on N(1)-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl) piperazine (B1678402) analogues, topological descriptors were used to model their antimalarial activity. nih.gov The study found that radial centric information, which describes the centricity of the molecule, was a key descriptor. nih.gov For amide analogues, the models suggested that distantly placed nitrogen atoms and the absence of carbonyl moieties adjacent to nitrogen in certain parts of the molecule were favorable for activity. nih.gov While this study is on a different class of compounds, it illustrates the power of topological descriptors in rationalizing SAR. For this compound derivatives, a QSAR study employing topological descriptors could reveal which structural features, such as the relative positions of the chloro and tetrazolyl groups, are critical for activity.
Development of SAR Models based on Mechanistic In Vitro Data (Non-Clinical)
Classical SAR and Hansch Analysis
Classical SAR studies involve systematically modifying a lead compound and observing the effect of these modifications on biological activity. For this compound, this would involve synthesizing derivatives with different substituents on both the benzamide and the phenyltetrazole rings.
A study on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as G protein-coupled receptor-35 agonists provides valuable insights into the potential SAR of the target compound, even though the tetrazolylphenyl substitution is at the ortho position. nih.gov The table below summarizes the in vitro activity of some of these derivatives.
| Compound | Substituent on Benzamide Ring | EC50 (μM) |
|---|---|---|
| 42 | H | 2.10 |
| 43 | 2-F | 0.91 |
| 44 | 3-F | 1.58 |
| 45 | 4-F | 0.45 |
| 46 | 2-Cl | 0.62 |
| 47 | 3-Cl | 0.79 |
| 48 | 4-Cl | 0.31 |
| 49 | 2,4-diCl | 0.31 |
| 53 | 2,4-diF | 0.13 |
From this data, several SAR trends can be observed for this particular analog series:
Halogen substitution on the benzamide ring is generally favorable for activity compared to the unsubstituted compound (42).
For monosubstituted fluoro and chloro derivatives, the potency order is generally para > ortho > meta.
Disubstitution with halogens at the 2 and 4 positions (49 and 53) leads to a significant increase in potency, with the difluoro derivative (53) being the most active in this set. nih.gov
Hansch analysis is a QSAR approach that correlates biological activity with physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and steric effects (Es). researchgate.net A general Hansch equation is of the form:
log(1/C) = k1π + k2σ + k3Es + k4
Where C is the concentration required for a biological effect, and k's are regression coefficients. For this compound derivatives, a Hansch analysis could be performed on a series of analogs with varying substituents. This would allow for the quantification of the contribution of hydrophobicity, electronics, and sterics to the observed in vitro activity.
3D-QSAR Techniques (e.g., CoMFA, CoMSIA) for Spatial Requirements
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods provide a more detailed understanding of the spatial requirements for ligand-receptor interactions.
Comparative Molecular Field Analysis (CoMFA) uses a grid-based approach to correlate the biological activity of a set of molecules with their steric and electrostatic fields. The output of a CoMFA study is a contour map that visually represents regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the physicochemical properties that are important for biological activity.
While no specific CoMFA or CoMSIA studies on this compound have been published, such studies on related benzamide derivatives have proven to be valuable. For example, a 3D-QSAR study on benzamide-type antibacterial inhibitors provided a rational guide for the design of new bioactive molecules by identifying key steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the pharmacophore. In a hypothetical 3D-QSAR study of this compound derivatives, one might expect the following:
Steric Fields: The contour maps might indicate that bulky substituents are tolerated in certain regions of the molecule while being detrimental in others. For example, the position and size of the chloro substituent would be a key determinant of steric interactions.
Electrostatic Fields: The electrostatic potential of the tetrazole ring and the chloro-substituent would likely play a significant role. CoMFA and CoMSIA maps would highlight regions where positive or negative electrostatic potential is favorable for activity.
Hydrogen Bond Donor/Acceptor Fields: The nitrogen atoms of the tetrazole ring and the amide linkage are potential hydrogen bond acceptors and donors. CoMSIA maps would reveal the importance of these interactions for receptor binding.
By integrating the information from these 3D-QSAR techniques, researchers can develop a detailed pharmacophore model for this class of compounds, which can then be used to design novel derivatives with improved in vitro activity.
Analytical and Bioanalytical Method Development for 3 Chloro N 4 Tetrazol 1 Yl Phenyl Benzamide in Research Settings
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are fundamental for separating and quantifying components within a mixture. For a compound like 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be the primary techniques used.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is the cornerstone for purity testing and quantification of non-volatile, thermally stable compounds. A typical HPLC method for this compound would be a reverse-phase method.
Method Development: The development process would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
Stationary Phase: A C18 or C8 column is generally the first choice for compounds of this nature due to their hydrophobicity.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be employed to ensure the elution of the main compound and any potential impurities with good peak shape.
Detection: A UV detector would be suitable, with the detection wavelength selected based on the compound's UV-Vis spectrum to maximize sensitivity.
Validation: Once developed, the method would undergo validation according to established guidelines to ensure its suitability for its intended purpose. Key validation parameters would include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration of a proportional relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A hypothetical data table for a developed HPLC method is presented below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an invaluable tool for the rapid, qualitative monitoring of chemical reactions to track the consumption of starting materials and the formation of products. For the synthesis of this compound, TLC would be used to determine the reaction's endpoint.
A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or dichloromethane), would be developed to achieve a good separation between the starting materials, intermediates, and the final product. The separated spots on the TLC plate would be visualized under UV light.
Gas Chromatography (GC) for Volatile Byproducts Analysis (if applicable)
Gas chromatography is generally not the primary method for analyzing a relatively large and non-volatile molecule like this compound. However, it could be applicable for the analysis of any small, volatile byproducts that might be generated during its synthesis. The applicability of GC would be determined on a case-by-case basis depending on the synthetic route.
Electrophoretic Methods for Separation and Characterization (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) offers an alternative to HPLC with high separation efficiency and low sample and solvent consumption. For this compound, CE could be particularly useful for purity analysis and the separation of closely related impurities. The development of a CE method would involve optimizing the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature.
Spectrophotometric Assays for Concentration Determination (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy is a simple and rapid method for determining the concentration of a compound in a solution, provided it has a suitable chromophore. This compound, with its aromatic rings, is expected to absorb UV radiation.
To determine its concentration, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that would be invaluable for the analysis of this compound. It would not only allow for the separation and quantification of the compound and its impurities but also provide mass information for their structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, GC-MS would be primarily used for the identification of any volatile impurities or byproducts from the synthesis.
These hyphenated methods are essential for a thorough characterization of the compound and for identifying unknown impurities, which is critical in a research and development setting.
LC-MS/MS for Trace Analysis and Metabolite Identification in Biological Research Matrices (non-clinical, e.g., cell lysates, enzyme incubations)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of drug candidates and their metabolites in complex biological matrices due to its high sensitivity and selectivity. resolian.comijrar.com For this compound, an LC-MS/MS method enables the detection of minute quantities of the parent compound in in vitro research settings like cell lysates or enzyme incubation assays. lsmu.lt
Method Development: A typical method involves reversed-phase liquid chromatography for separation, coupled with a triple quadrupole mass spectrometer for detection. The separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. ijpras.com For this compound, specific precursor-to-product ion transitions are identified. The precursor ion would be the protonated molecule [M+H]⁺, and product ions are generated through collision-induced dissociation (CID).
Metabolite Identification: In addition to quantification, high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are invaluable for identifying potential metabolites. nih.govnih.gov Following incubation of the parent compound with liver microsomes or other metabolic systems, samples are analyzed to detect new drug-related species. nih.gov Common metabolic transformations for a molecule like this compound could include hydroxylation on the aromatic rings, N-dealkylation, or cleavage of the amide bond. The high mass accuracy of HRMS allows for the determination of the elemental composition of these metabolites, providing crucial clues to their structure. nih.govresearchgate.net
Interactive Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition | e.g., Precursor Ion > Product Ion 1, Product Ion 2 |
GC-MS for Volatile Impurity Profiling
Gas chromatography-mass spectrometry (GC-MS) is the preferred technique for the identification and quantification of volatile impurities, such as residual solvents, which may be present in a synthesized drug substance from the manufacturing process. ijprajournal.comijpsonline.comthermofisher.com Ensuring the purity of this compound is critical, as such impurities could confound the results of biological assays.
Method Development: Headspace GC-MS is commonly employed for this purpose. ijprajournal.com A sample of the compound is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the "headspace"). A sample of this gas is then injected into the GC-MS system. This technique prevents non-volatile matrix components from contaminating the GC system. ijpsonline.com Separation is typically achieved on a low-polarity capillary column, and the mass spectrometer is used to identify the eluted compounds by comparing their mass spectra to established libraries (e.g., NIST).
Common volatile impurities could include solvents used during synthesis and purification, such as acetone, ethanol (B145695), dichloromethane (B109758), or toluene. The method can be quantitative by using a calibration curve prepared with known standards of the potential solvent impurities.
Interactive Table 2: Typical GC-MS Conditions for Volatile Impurity Analysis
| Parameter | Setting |
|---|---|
| GC System | Gas Chromatograph with Headspace Autosampler |
| Column | e.g., DB-624 or similar, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 240°C) |
| MS System | Single Quadrupole or High-Resolution MS |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 35-350 amu |
Method Validation Parameters in Research Contexts
While method validation in a research setting may not require adherence to the full extent of regulatory guidelines (like GLP), it is still essential to demonstrate that the analytical method is reliable and fit for its intended purpose. rrml.ro The key parameters evaluated are specificity, linearity, accuracy, precision, and the limits of detection and quantitation. resolian.comnih.govajpsonline.com
Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantitation
Specificity/Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.cominotiv.com For an LC-MS/MS method, specificity is demonstrated by analyzing blank matrix samples (e.g., cell lysate without the compound) and showing no significant interfering peaks at the retention time of the analyte. nih.gov
Linearity : Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a given range. resolian.com A calibration curve is generated by analyzing a series of standards at different concentrations. The relationship is typically assessed by the coefficient of determination (r²), which should ideally be ≥0.99. nih.gov
Accuracy : Accuracy refers to the closeness of the measured value to the true value. resolian.com It is assessed by analyzing quality control (QC) samples at known concentrations (low, medium, and high) and calculating the percent relative error (%RE). In research settings, an acceptance criterion of within ±20% is often acceptable. chromatographyonline.com
Precision : Precision measures the degree of agreement among multiple measurements of the same sample. resolian.com It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated using QC samples, with an acceptance limit typically set at ≤20% CV. europa.eu
Limits of Detection (LOD) and Quantitation (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. rrml.roajpsonline.com The LOQ is often defined as the lowest point on the calibration curve that meets the acceptance criteria for accuracy and precision (e.g., within ±20%). europa.eu
Interactive Table 3: Example Validation Parameters and Acceptance Criteria for a Research Bioanalytical Method
| Parameter | Metric | Acceptance Criteria |
|---|---|---|
| Linearity | Coefficient of Determination (r²) | ≥ 0.99 |
| Accuracy | % Relative Error (%RE) | Within ±20% of nominal value |
| Precision | % Coefficient of Variation (%CV) | ≤ 20% |
| Lower Limit of Quantitation (LLOQ) | Accuracy & Precision | Meets accuracy (±20%) and precision (≤20%) criteria |
Future Research Directions and Unexplored Academic Avenues for 3 Chloro N 4 Tetrazol 1 Yl Phenyl Benzamide Research
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of N-aryl benzamides is a well-established area of organic chemistry. A conventional approach for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide would likely involve the acylation of 4-(1H-tetrazol-1-yl)aniline with 3-chlorobenzoyl chloride in the presence of a base. This method, while effective, often relies on chlorinated solvents and requires purification steps that can generate significant waste.
Future research should pivot towards the development of more efficient and environmentally benign synthetic strategies. Drawing inspiration from advances in sustainable chemistry, several avenues could be explored. researchgate.net One promising direction is the implementation of one-pot reactions that minimize intermediate isolation steps, thereby saving time, resources, and reducing waste. For instance, a one-pot protocol starting from precursors to the aniline (B41778) or acid chloride components could be investigated.
Furthermore, the choice of solvent is a critical factor in the environmental impact of a synthesis. Research into replacing traditional volatile organic compounds with greener alternatives is a key objective. researchgate.net The application of deep eutectic solvents (DES), bio-based solvents like ethanol (B145695), or even water as the reaction medium could be explored for the synthesis of this compound. researchgate.net These alternative solvents not only reduce environmental harm but can also offer unique reactivity and selectivity profiles.
| Parameter | Conventional Synthetic Approach | Proposed Sustainable Approach |
| Key Reaction | Acylation of 4-(1H-tetrazol-1-yl)aniline with 3-chlorobenzoyl chloride | One-pot synthesis from precursor materials |
| Solvents | Dichloromethane (B109758), Chloroform | Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol), Ethanol, Water researchgate.net |
| Catalyst | Stoichiometric base (e.g., Triethylamine, Pyridine) | Catalytic amounts of a recyclable base or enzyme-catalyzed reaction |
| Workup | Aqueous wash, extraction with organic solvents | Simple filtration or precipitation, minimizing solvent use researchgate.net |
| Efficiency | Multi-step with purification of intermediates | Higher atom economy, reduced step count |
Advanced Computational Modeling for Predictive Understanding of Molecular Behavior and Interactions
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level, guiding experimental work and providing fundamental insights. For this compound, advanced computational modeling is an untapped area of research.
Density Functional Theory (DFT) calculations could be employed to determine the molecule's ground-state geometry, predict its vibrational spectra (IR and Raman), and analyze its electronic structure. Key parameters such as bond lengths, bond angles, dihedral angles, and the distribution of electron density (e.g., molecular electrostatic potential maps) can be accurately calculated. This data provides a foundational understanding of the molecule's intrinsic properties and reactivity.
Molecular Dynamics (MD) simulations can offer insights into the compound's dynamic behavior. mdpi.com By simulating the molecule's movement over time, researchers can study its conformational flexibility, particularly the rotation around the amide bond and the bonds connecting the phenyl rings. MD simulations in various solvents could also predict solvation properties and the stability of different conformers in different environments. Such simulations are crucial for understanding how the molecule might behave in solution or interact with other chemical species. mdpi.com
| Computational Method | Research Objective | Predicted Parameters / Insights |
| Density Functional Theory (DFT) | Elucidate electronic structure and properties | Optimized molecular geometry, vibrational frequencies, HOMO-LUMO gap, electrostatic potential |
| Molecular Dynamics (MD) | Understand conformational dynamics and solvation | Torsional energy profiles, solvent interaction energies, radial distribution functions, conformational stability mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterize chemical bonds and interactions | Bond critical points, nature of intramolecular hydrogen bonds, electron density distribution |
| Virtual Screening/Docking (Non-clinical) | Predict binding affinity to model proteins/surfaces | Binding modes, interaction energies, identification of key interacting residues (e.g., in enzymes or materials) mdpi.com |
Development of Chemical Probes and Tools for Mechanistic Elucidation in Chemical Biology
While avoiding clinical applications, the development of chemical probes based on the this compound scaffold is a rich area for chemical biology research. These probes can be used as tools to investigate fundamental chemical and biological processes in vitro.
Future research could focus on strategically modifying the core structure to incorporate reporter tags. For example, a fluorescent dye could be appended to either the benzoyl or the phenyltetrazole ring, creating a fluorescent probe. This would allow for the visualization of the molecule's localization and interaction within non-clinical systems, such as in cell lysates or with purified proteins, using techniques like fluorescence microscopy or spectroscopy.
Alternatively, the introduction of a photoreactive group, such as a diazirine or an azide (B81097), could transform the molecule into a photo-affinity probe. Upon photoactivation, such a probe would form a covalent bond with nearby interacting molecules. This technique is invaluable for identifying the binding partners of a compound within a complex chemical or biochemical mixture, providing direct evidence of molecular interactions.
Investigation of the Compound's Role in Materials Science or Supramolecular Chemistry
The structure of this compound is well-suited for exploration in materials science, particularly in crystal engineering and supramolecular chemistry. The molecule contains multiple sites for non-covalent interactions: the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), the tetrazole ring contains multiple nitrogen atoms that can act as hydrogen bond acceptors or coordinate with metals, and the aromatic rings can participate in π-π stacking interactions.
A primary research direction would be the systematic study of its crystallization under various conditions to produce single crystals suitable for X-ray diffraction. nih.gov Analysis of the crystal structure would reveal the precise intermolecular interactions and packing motifs that govern its solid-state architecture. nih.govnih.gov Understanding these interactions is the first step in crystal engineering, where the goal is to design materials with specific properties based on predictable crystal packing.
By modifying the substituents on the aromatic rings, researchers could systematically tune the intermolecular forces to control the resulting supramolecular assemblies. The potential for this compound to form well-ordered structures, such as one-dimensional chains through N-H···O hydrogen bonds or two-dimensional sheets through a combination of hydrogen bonding and π-stacking, could be investigated for applications in molecular electronics or as functional porous materials. nih.gov
| Structural Feature | Potential Supramolecular Interaction | Potential Implication in Materials Science |
| Amide Linkage (-CONH-) | Strong N-H···O hydrogen bonding | Formation of robust 1D chains or 2D networks; key for predictable crystal engineering nih.gov |
| Tetrazole Ring | N···H hydrogen bond acceptor; coordination with metal ions | Can direct crystal packing; potential for creating metal-organic frameworks (MOFs) |
| Aromatic Phenyl Rings | π-π stacking; C-H···π interactions | Influences molecular packing and electronic properties; potential for charge transport in molecular electronics |
| Chlorine Substituent | Halogen bonding (C-Cl···O/N) | Provides an additional directional interaction for controlling supramolecular architecture |
Integration with Systems Biology Approaches for Network-Level Insights (non-clinical, mechanistic)
In a non-clinical context, systems biology approaches can provide a holistic understanding of how a small molecule interacts within a complex network of chemical entities. Rather than focusing on a single interaction, this avenue explores the compound's broader "interactome."
A future research direction could involve chemoproteomics, where the compound is used to probe a complex mixture of proteins (e.g., a cell lysate) to identify multiple binding partners. This provides a network-level view of its chemical selectivity and potential off-target interactions from a purely mechanistic standpoint.
Another approach is computational systems biology. By creating a virtual library of diverse molecular structures (e.g., different protein active sites, metal catalysts, or other small molecules) and computationally screening this compound against it, researchers can build a predicted interaction network. This can reveal unexpected chemical relationships and guide further experimental investigation into its behavior in complex chemical systems.
Application of Artificial Intelligence and Machine Learning in Predicting and Understanding its Chemical Behavior and Interactions
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. rjptonline.orgnih.gov These tools represent a significant unexplored avenue for understanding this compound.
ML models, trained on vast databases of known molecules, could be used to predict a wide range of physicochemical properties for this compound, such as its solubility in various solvents, its boiling point, or its spectral characteristics (e.g., NMR chemical shifts). nih.gov This can significantly reduce the need for empirical testing and accelerate research.
Furthermore, AI can be applied to synthesis planning. Retrosynthesis algorithms could analyze the structure of this compound and propose novel and efficient synthetic routes that may not be obvious to a human chemist. rjptonline.org AI models can also predict the likely outcome and yield of a proposed chemical reaction, allowing scientists to prioritize more promising synthetic strategies before entering the lab. rjptonline.orgnih.gov This predictive power is essential for optimizing reaction conditions and exploring new chemical space efficiently. nih.gov
Q & A
Q. What are the standard synthetic protocols for preparing 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide, and how is reaction progress monitored?
The synthesis typically involves condensation of substituted benzoyl chlorides with aminophenyltetrazole derivatives. A common method includes refluxing 4-(tetrazol-1-yl)aniline with 3-chlorobenzoyl chloride in anhydrous ethanol or dichloromethane under basic conditions (e.g., triethylamine). Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents and confirmed via -NMR to track the disappearance of starting materials and emergence of the amide bond (δ 10.2–10.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- -NMR : The amide proton appears as a singlet at δ 10.3–10.6 ppm. Aromatic protons from the benzamide and tetrazole-substituted phenyl groups resonate between δ 7.2–8.1 ppm.
- IR Spectroscopy : Stretching vibrations at ~1670 cm (C=O amide) and 3100–3300 cm (N-H amide) confirm functional groups.
- Mass Spectrometry : A molecular ion peak at m/z 339.7 (M) aligns with the molecular formula .
Q. What solvents and catalysts optimize the yield of the final product?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency, while bases like triethylamine neutralize HCl byproducts. Yields improve to >75% under inert atmospheres (N/Ar) to prevent oxidation of the tetrazole ring .
Advanced Research Questions
Q. How do substituent variations on the benzamide or tetrazole ring influence biological activity?
Structural analogs reveal that electron-withdrawing groups (e.g., Cl, F) at the benzamide’s meta position enhance receptor binding affinity by 30–50%, likely due to increased electrophilicity. Conversely, methyl groups on the tetrazole ring reduce metabolic stability in hepatic microsomal assays .
| Substituent Position | Biological Activity (IC, μM) | Metabolic Stability (t, min) |
|---|---|---|
| 3-Cl (parent compound) | 0.45 ± 0.12 | 28.5 |
| 4-F | 0.39 ± 0.09 | 22.1 |
| 3-CH | 1.20 ± 0.30 | 45.8 |
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay conditions. For example, cytotoxicity in MCF-7 cells varies with incubation time (24h vs. 48h) due to compound degradation. Validated protocols include:
- Standardizing cell lines (e.g., ATCC-certified).
- Using fresh DMSO stocks (<1 week old) to avoid oxidation byproducts.
- Cross-referencing with orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Molecular docking (AutoDock Vina) identifies key interactions between the tetrazole ring and His394 residue in COX-2. Modifications to the benzamide’s para position (e.g., introducing sulfonamide) improve hydrophobic interactions, reducing off-target binding to COX-1 by 60% .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
Acid-catalyzed hydrolysis of the amide bond occurs via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Degradation studies (HPLC-MS) show a 40% loss of parent compound at pH 2 (37°C, 24h), forming 3-chlorobenzoic acid and 4-(tetrazol-1-yl)aniline as byproducts .
Methodological Considerations
Q. How should researchers address low yields during scale-up synthesis?
- Stepwise Optimization : Adjust stoichiometry (1.2:1 benzoyl chloride:amine ratio) and use dropwise addition to control exothermic reactions.
- Purification : Employ column chromatography (silica gel, 100–200 mesh) with gradient elution (5→20% EtOAc/hexane) to isolate the product from dimeric impurities .
Q. What are the best practices for validating biological activity in vitro?
- Dose-Response Curves : Use 8–10 concentrations (0.1–100 μM) to calculate IC values.
- Control Experiments : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., celecoxib for COX-2 inhibition).
- Reproducibility : Triplicate runs across independent experiments to mitigate plate-to-plate variability .
Data Interpretation Challenges
Q. Why might NMR spectra show unexpected peaks, and how are they assigned?
Residual solvents (e.g., DMSO-d) or rotamers from restricted amide bond rotation can cause extraneous signals. Variable-temperature NMR (25–60°C) collapses rotameric splits, while 2D-COSY confirms coupling between aromatic protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
